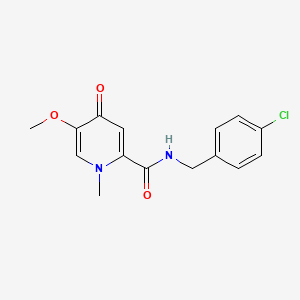
N-(4-chlorobenzyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-chlorobenzyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is likely to be an organic compound given its structure. It contains a pyridine ring, which is a basic aromatic ring structure found in many important natural products and synthetic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the attachment of the various functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), with various functional groups attached, including a 4-chlorobenzyl group, a methoxy group, and a carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of a pyridine ring could potentially make the compound somewhat basic .科学的研究の応用
Synthesis and Chemical Properties
N-(4-chlorobenzyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide belongs to a class of compounds that have been synthesized for various biological activities. The compound's synthesis involves multiple steps, including the formation of intermediates that are further reacted to achieve the final product. These processes often involve palladium-catalyzed reactions, oxidative conditions, or specific reagents to introduce or modify functional groups (Bacchi et al., 2005; Kim et al., 2003).
Biological Evaluation and Potential Applications
The compound and its derivatives have been evaluated for various biological activities, including their role as COX inhibitors, which could potentially make them candidates for anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). These activities are significant for the development of new therapeutic agents that can target specific pathways involved in disease processes.
Advanced Drug Discovery
The compound's structure allows for modifications that can lead to the discovery of novel inhibitors of kinase superfamily members, suggesting its potential in cancer therapy or as part of targeted therapeutic strategies (Schroeder et al., 2009). The research also involves understanding the structure-activity relationships (SAR) that contribute to its potency and selectivity towards specific biological targets.
Chemical Modifications and Derivatives
Further research has explored the synthesis of derivatives and analogs of N-(4-chlorobenzyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, aiming to improve their biological activities, pharmacokinetic properties, or to explore new potential therapeutic applications. These studies involve modifying various parts of the molecule to investigate the effects on its biological activity and stability (Lee, 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-18-9-14(21-2)13(19)7-12(18)15(20)17-8-10-3-5-11(16)6-4-10/h3-7,9H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXDFZXDQORXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

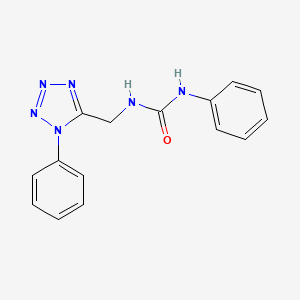

![1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2707021.png)
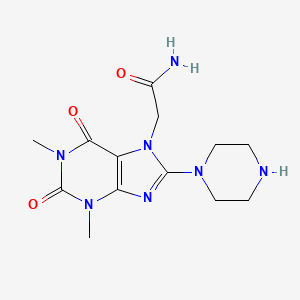
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2707025.png)
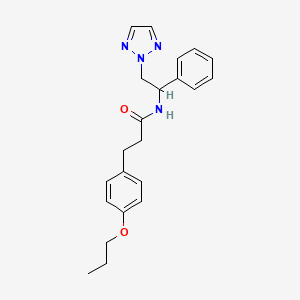

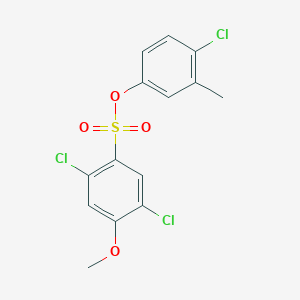
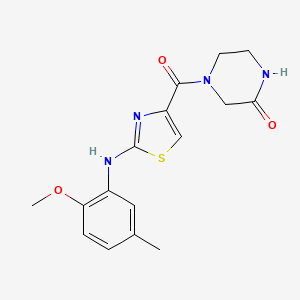

![5-[(3-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2707036.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707038.png)
![(4-Tert-butylphenyl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2707039.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2707040.png)